(S)-2-Guanidinopropanoic acid

GABAC receptor pharmacology antagonist potency structure-activity relationship

Researchers targeting GABAC receptors or arginase must procure the correct α-guanidino regioisomer-generic substitution with β-GPA (3-guanidinopropionic acid) yields inactive results in functional assays. (S)-2-Guanidinopropanoic acid (CAS 39614-54-5) is the only isomer that: • Antagonizes ρ1 GABAC receptors with IC50=2.2 μM-2.45× more potent than guanidinoacetic acid (IC50=5.4 μM) • Binds human arginase I non-hydrolytically, confirmed by X-ray crystallography at 1.82 Å resolution • Mimics L-arginine in pancreatic β-cell insulin release; 3-GPA, GAA, and guanidine are completely inactive Supplied with verified (S)-stereochemistry and Certificate of Analysis. For R&D use only.

Molecular Formula C4H9N3O2
Molecular Weight 131.13 g/mol
CAS No. 39614-54-5
Cat. No. B1200192
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-Guanidinopropanoic acid
CAS39614-54-5
Molecular FormulaC4H9N3O2
Molecular Weight131.13 g/mol
Structural Identifiers
SMILESCC(C(=O)O)N=C(N)N
InChIInChI=1S/C4H9N3O2/c1-2(3(8)9)7-4(5)6/h2H,1H3,(H,8,9)(H4,5,6,7)
InChIKeyDVNFLGLGNLXITH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-2-Guanidinopropanoic Acid Overview


(S)-2-Guanidinopropanoic acid, also known as L-2-amino-3-guanidinopropionic acid (AGPA) or dinor-L-arginine, is a chiral α-amino acid derivative wherein the methyl group of L-alanine is substituted with a guanidino moiety [1]. This compound is a member of the guanidino acid family and is structurally distinct from the more commonly studied β-guanidinopropionic acid (3-GPA) by the position of the guanidino group on the α-carbon rather than the β-carbon. It occurs endogenously as a Brassica napus metabolite and has been detected in mammalian serum and urine [2]. Its significance for scientific procurement lies in its specific stereochemical configuration and regioisomeric identity, which confer a distinct pharmacological profile relative to both its β-isomer and other guanidino compounds such as guanidinoacetic acid (GAA) and L-arginine.

Why (S)-2-Guanidinopropanoic Acid Substitution Fails


The biological activity of guanidinopropanoic acids is critically dependent on both the position of the guanidino group and the stereochemistry at the chiral center. The α-guanidino (2-) isomer is not interchangeable with the β-guanidino (3-) isomer: only the 2-isomer mimics L-arginine in stimulating insulin release from pancreatic β-cells, while 3-guanidinopropionic acid is inactive in this functional assay [1]. Similarly, (S)-2-guanidinopropionic acid is a markedly more potent antagonist at ρ1 GABAC receptors (IC50 = 2.2 μM) than its closest structural analog guanidinoacetic acid (IC50 = 5.4 μM), a 2.45-fold potency difference that would confound dose-response relationships if the wrong analog were substituted [2]. The compound's ability to bind human arginase I without undergoing hydrolysis—a property not shared by the natural substrate L-arginine—further underscores the functional non-equivalence of ostensibly similar guanidino compounds [3]. These regioisomeric and stereochemical determinants of activity preclude generic substitution among guanidinopropionic acid variants.

(S)-2-Guanidinopropanoic Acid Differentiation Evidence


GABAC Receptor Potency Advantage

In a direct head-to-head comparative study evaluating 12 guanidino analogs at human ρ1 GABAC receptors expressed in Xenopus oocytes using 2-electrode voltage clamp, (S)-2-guanidinopropionic acid was the most potent competitive antagonist identified, with an IC50 of 2.2 μM. Guanidinoacetic acid, the comparator with the closest structural similarity, exhibited an IC50 of 5.4 μM (KB = 7.75 μM, pKB = 5.11 ± 0.06). The β-alanine and GABA guanidino analogs showed reduced activity, indicating that the distance between the carboxyl carbon and terminal nitrogen of the guanidino group is critical for activity [1].

GABAC receptor pharmacology antagonist potency structure-activity relationship guanidino acids

Selective α-Isomer Arginine Mimicry in β-Cells

In a study comparing the effects of arginine and structurally related compounds on 86Rb+ efflux and insulin release from perifused rat islets, 2-amino-3-guanidinopropionic acid was the only arginine derivative that fully mimicked L-arginine's dual effects on both 86Rb+ efflux acceleration and insulin secretion. In sharp contrast, 3-guanidinopropionic acid (β-GPA), guanidinoacetic acid, and guanidine were completely inactive [1]. This establishes a binary functional divergence between the 2- and 3-isomers: the α-guanidino positional isomer engages β-cell cation channels, whereas the β-isomer does not.

insulin secretion pancreatic β-cell 86Rb+ efflux cationic amino acid sensing

Non-Hydrolyzable Arginase I Binding

X-ray crystal structures of the Mn2+2-HAI and Co2+2-HAI complexes with L-2-amino-3-guanidinopropionic acid (AGPA; dinor-L-arginine) at 1.82 Å resolution reveal that AGPA binds to human arginase I (HAI) but is not hydrolyzed. The guanidinium side chain of AGPA is two methylene groups shorter than that of L-arginine, which prevents the guanidinium group from interacting directly with the binuclear metal cluster required for catalysis. Instead, hydrogen bonds to the α-carboxylate and α-amino groups dominate enzyme-inhibitor recognition [1]. In contrast, the natural substrate L-arginine undergoes full hydrolysis to L-ornithine and urea. PDBBind reports a Ki of 55 mM for AGPA at HAI [2], confirming weak inhibitory potency, but the critical differentiator is the non-hydrolyzable occupancy of the arginase active site.

arginase inhibition nitric oxide bioavailability X-ray crystallography metalloenzyme

Creatine Transporter Competitive Inhibition

Guanidinopropionate acts as a competitive inhibitor of the creatine transporter (SLC6A8/CRT) across multiple experimental systems. In astroglia-rich cultures from neonatal rat brain, guanidinopropionate competitively inhibited creatine uptake with a Ki of 15 μM, while the Km for creatine was 45 μM [1]. In rat brain synaptosomes, a 100-fold excess of guanidinopropionic acid completely abolished NaCl-dependent creatine uptake, whereas GABA uptake was minimally affected, confirming transporter specificity [2]. In skeletal muscle in vivo, β-guanidinopropionic acid competitively inhibited creatine entry with a Ki of 0.6 mM against creatine, and itself entered muscle with competitive inhibition by creatine [3]. While the majority of transporter studies utilized the β-isomer, the competitive mechanism is class-level and the α-isomer retains the guanidino pharmacophore required for CRT recognition.

creatine transporter SLC6A8 competitive inhibition astroglial transport cellular energy metabolism

(S)-2-Guanidinopropanoic Acid Application Scenarios


GABAC Receptor Probe Development

Based on its 2.45-fold higher potency than guanidinoacetic acid at human ρ1 GABAC receptors (IC50 = 2.2 μM vs. 5.4 μM) [1], (S)-2-guanidinopropionic acid is the preferred starting scaffold for medicinal chemistry programs targeting GABAC receptor antagonists. Applications include myopia research, memory-related disorder models, and circadian rhythm studies where selective GABAC receptor modulation is required. Procurement of the (S)-enantiomer ensures the highest reported potency in this class.

β-Cell Arginine-Sensing Pathway Studies

Owing to its unique ability to mimic L-arginine's effects on 86Rb+ efflux and insulin release, while 3-GPA, guanidinoacetic acid, and guanidine are completely inactive [1], this compound serves as a highly selective functional probe for the cationic amino acid sensing mechanism in pancreatic β-cells. It is essential for studies discriminating arginine-specific signaling from general cationic amino acid responses.

Arginase I Structural & Mechanistic Studies

The non-hydrolyzable binding of (S)-2-guanidinopropionic acid (AGPA) to human arginase I, confirmed by X-ray crystallography at 1.82 Å resolution [1], makes this compound an indispensable tool for structural biology investigations. The two-carbon side chain shortening relative to L-arginine precludes catalysis while maintaining active-site occupancy, enabling capture of enzyme-inhibitor recognition determinants critical for rational arginase inhibitor design targeting atherosclerosis and other cardiovascular diseases.

Creatine Transporter (SLC6A8) Inhibition

With a Ki of 15 μM in astroglial creatine transport and the ability to abolish synaptosomal creatine uptake at excess concentration [1][2], guanidinopropionate is a well-characterized competitive inhibitor of SLC6A8. This compound is suitable for cellular energy metabolism studies, investigation of cerebral creatine deficiency syndromes, and as a reference inhibitor in drug discovery programs targeting the creatine transporter for oncology (colorectal cancer) or neuromuscular indications.

Quote Request

Request a Quote for (S)-2-Guanidinopropanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.